1-(Biphenyl-2-yl)ethanol
Overview
Description
1-(Biphenyl-2-yl)ethanol, also known as 1-phenylethanol, is a colorless liquid with a sweet, floral aroma. It is a naturally occurring compound found in the essential oils of some plants and has been used in perfumes, cosmetics and pharmaceuticals for many years. It is also used as a building block for the synthesis of other compounds.
Scientific Research Applications
Enantioresolution and Heme Oxygenase-1 Inhibition
1-(Biphenyl-2-yl)ethanol is used in the enantioresolution of phenylethanolic-azole compounds, demonstrating its potential in chiral separation and pharmaceutical applications. Notably, compounds like 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol have been identified as potent and selective inhibitors of heme oxygenase-1 (HO-1), which is involved in cancer development and chemoresistance. This highlights its significance in cancer research and therapy (Ianni et al., 2020).
Lipase-Catalyzed Asymmetric Acylation
This compound derivatives are involved in lipase-catalyzed asymmetric acylation, contributing to the field of chemoenzymatic synthesis. This process is crucial for producing enantiomerically pure compounds, which are vital in developing pharmaceuticals and agrochemicals (Hara et al., 2013).
Fluorescence Studies
Studies on 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, in ethanol solutions have shown significant fluorescence properties. This finding is critical for developing optical materials and sensors, indicating the broader potential of this compound in spectroscopy and materials science (Ghoneim, 2001).
In Silico Toxicity Prediction
The compound has been involved in in silico toxicity prediction studies, particularly in the context of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds. This application is crucial for pharmaceutical development, as it allows for the early identification of potentially toxic compounds, saving time and resources in drug development (Yeni et al., 2018).
Development of Sensors
Research has also been conducted on the development of electrochemical sensors using Schiff base derivatives of this compound. These sensors are designed for the selective detection of ions like Cd2+, showcasing the compound's utility in environmental monitoring and analytical chemistry (El-Shishtawy et al., 2018).
Chemoenzymatic Synthesis of Optically Active Polymers
This compound derivatives have been used in the chemoenzymatic synthesis of optically active, biodegradable polymers. This application is significant in materials science, particularly for creating environmentally friendly polymers with specific optical properties (Raku & Tokiwa, 2004).
Safety and Hazards
When handling “1-(Biphenyl-2-yl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions for “1-(Biphenyl-2-yl)ethanol” and other biphenyl derivatives are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They also serve as a backbone for catalysts and ligands .
Mechanism of Action
Target of Action
1-(Biphenyl-2-yl)ethanol is a biphenyl derivative. Biphenyl derivatives have been found to exhibit a wide range of biological activities
Mode of Action
It is known that the presence of an oxadiazole nucleus in biphenyl derivatives can affect the kinetic and physicochemical properties of compounds . This nucleus is capable of forming noncovalent bonds with the active sites of receptors and enzymes in the treated cells
Biochemical Pathways
Biphenyl derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Biphenyl derivatives are known to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties
Result of Action
Biphenyl derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
1-(Biphenyl-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, influencing their catalytic activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression patterns. This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that high doses of this compound can lead to liver toxicity, oxidative stress, and other adverse effects in animal models. It is important to determine the threshold doses to avoid toxicity while maximizing the beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The hydroxyl group in this compound can undergo oxidation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by interacting with transport proteins, affecting its localization and accumulation within different cellular compartments. The distribution of this compound can influence its activity and function within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes .
properties
IUPAC Name |
1-(2-phenylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJANMPFIVCFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295040 | |
Record name | 1-(biphenyl-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16927-84-7 | |
Record name | NSC99380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(biphenyl-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.